Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester

Description

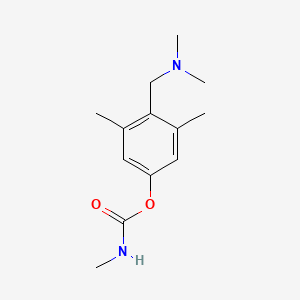

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester (CAS 315-18-4), commonly known as Mexacarbate or Zectran, is a carbamate-class insecticide and acaricide. This compound features a carbamate ester group linked to a 3,5-dimethylphenyl ring substituted with a dimethylaminomethyl moiety at the para position. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol.

Properties

CAS No. |

6452-64-8 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate |

InChI |

InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16) |

InChI Key |

PBJQYLSKNASHPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of carbamic acid esters typically involves:

- Reaction of isocyanates with alcohols or phenols to form carbamate esters.

- Carbonylation reactions using carbon monoxide in the presence of catalysts.

- Use of chloroformates or phosgene derivatives as carbamoylating agents.

- Palladium-catalyzed carbonylation of amines or phenols to form carbamate esters.

These methods are adapted to the specific substituents and functional groups on the aromatic ring.

Specific Process for the Target Compound

According to patent EP1669346A1 and related literature, the preparation of carbamic acid ester derivatives, including those structurally related to the target compound, involves:

- Starting Materials : Substituted phenolic compounds such as 4-((dimethylamino)methyl)-3,5-dimethylphenol.

- Carbonylation Reaction : The phenol is reacted with methyl chloroformate or methyl isocyanate derivatives under controlled conditions.

- Catalyst System : Palladium catalysts of the type X₂Pd(PPh₃)₂ (where X is Cl or Br) are employed, either added directly or generated in situ from PdX₂ and triphenylphosphine (PPh₃).

- Base Usage : Primary, secondary, or tertiary amines, as well as carbonates or bicarbonates, serve as bases to facilitate the reaction.

- Solvent and Conditions : The reaction is typically carried out in mixed solvents (e.g., acetonitrile, dimethylformamide, dioxane, tetrahydrofuran) with water to enhance solubility and reaction efficiency.

- Temperature and Pressure : Reaction temperatures range from 60 to 120 °C (preferably 80 to 115 °C), with carbon monoxide pressures between 2 and 30 bar (preferably 2 to 15 bar).

The process is conducted in a pressure vessel where the phenolic substrate, palladium catalyst, base, water, and solvents are combined, heated, and pressurized with carbon monoxide until the reaction is complete.

Reaction Scheme (Schematic Representation)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-((dimethylamino)methyl)-3,5-dimethylphenol + methyl chloroformate or methyl isocyanate | Formation of carbamate intermediate |

| 2 | Pd catalyst (X₂Pd(PPh₃)₂), base (carbonate/bicarbonate), solvent (e.g., acetonitrile + water), CO pressure (2-30 bar), 80-115 °C | Carbonylation and ester formation |

| 3 | Workup and purification | This compound |

Detailed Reaction Parameters and Optimization

| Parameter | Range/Values | Notes |

|---|---|---|

| Catalyst loading | 0.1 to 1 mol% (preferably 0.1-0.5%) | Palladium catalyst critical for carbonylation efficiency |

| Base equivalents | 0.9 to 5 mol (preferably 1.0 to 2.0) | Ensures deprotonation and reaction progression |

| Temperature | 60 to 120 °C (preferably 80 to 115) | Higher temperatures improve kinetics but must avoid decomposition |

| Pressure (CO) | 2 to 30 bar (preferably 2 to 15) | Carbon monoxide pressure drives carbonylation |

| Solvent system | Mixed solvents + water | Solubility and reaction medium optimization |

| Reaction time | Variable, until CO uptake ceases | Monitored by pressure drop or gas consumption |

Research Outcomes and Yields

- The palladium-catalyzed carbonylation method yields carbamic acid esters with moderate to high efficiency depending on substrate and conditions.

- Yields reported in related carbamate syntheses range from 15% to over 90%, with optimized conditions favoring higher yields.

- The presence of electron-donating groups such as dimethylamino substituents can influence reactivity and selectivity.

- Side reactions, such as hydrolysis or over-carbonylation, are minimized by controlling reaction parameters.

Notes on Alternative Methods

- Phosgene or derivatives (e.g., diphosgene, oxalyl chloride) can be used for carbamate formation but involve toxic reagents and require strict safety protocols.

- One-step synthesis routes with excess pyridine have been reported but often result in lower yields (around 15-31%).

- Non-palladium catalyzed routes may involve direct reaction of amines with chloroformates but lack the selectivity and efficiency of carbonylation catalysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Palladium-catalyzed carbonylation | Phenol derivative + methyl chloroformate or isocyanate | PdX₂(PPh₃)₂, carbonate/bicarbonate | 80-115 °C, 2-15 bar CO, mixed solvents | Moderate to high (up to 90%) | Preferred for selectivity and scalability |

| Phosgene/diphosgene method | Phenol + phosgene derivatives | Base (e.g., pyridine) | Mild to moderate temp | Variable | Toxic reagents, safety concerns |

| One-step pyridine excess method | Phenol + methyl chloroformate | Pyridine | Ambient to moderate temp | Low (15-31%) | Simpler but lower yield |

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-((dimethylamino)methyl)-3,5-dimethylphenol and methylamine. This reactivity is consistent with carbamate ester hydrolysis mechanisms .

Acidic Hydrolysis:

Alkaline Hydrolysis:

| Condition | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | Phenol derivative + methylamine | |

| Alkaline (NaOH) | Methanol/Water, 60°C | Phenolate + methylamine |

Transesterification

The methyl ester group can be replaced by other alkoxy groups via transesterification. For example, using Sc(OTf)₃ as a catalyst in boiling alcohols :

| Alcohol (R-OH) | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | Sc(OTf)₃ | 80°C | 85–92% |

| Isopropyl alcohol | Sc(OTf)₃ | 80°C | 78–88% |

Reactivity of the Dimethylaminomethyl Group

The tertiary amine moiety undergoes characteristic reactions:

Quaternary Ammonium Salt Formation

Reaction with methyl iodide yields a quaternary ammonium salt :

Oxidation

Oxidation with H₂O₂ or mCPBA produces the corresponding N-oxide, though this reaction has not been explicitly documented for this compound .

Stability Under Environmental Conditions

The compound is stable under neutral conditions but degrades in the presence of:

Comparative Reactivity with Analogues

Industrial and Biochemical Relevance

Scientific Research Applications

Pharmacological Applications

- Pesticide Development :

- Neuropharmacology :

- Antioxidant Properties :

Agricultural Applications

- Crop Protection :

-

Soil Health :

- Studies have shown that carbamate-based pesticides can influence soil microbial communities positively or negatively depending on their application rates and environmental conditions. This dual role highlights the importance of careful management in agricultural practices to maintain soil health while controlling pest populations .

Environmental Applications

- Pollutant Degradation :

- Toxicity Assessment :

Case Studies

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Mexacarbate and Analogous Carbamates

Key Observations:

Substituent Effects: Mexacarbate’s dimethylaminomethyl group enhances its polarity compared to Methiocarb’s methylthio group, resulting in moderate water solubility (100 mg/L vs. 27 mg/L for Methiocarb) . Carbofuran’s benzofuranyl ring increases its water solubility (700 mg/L) and systemic activity in plants .

Toxicity Trends :

- Carbofuran exhibits the highest acute toxicity (LD₅₀ 8–14 mg/kg), attributed to its rapid absorption and potent cholinesterase inhibition .

- Metolcarb, with a simpler 3-methylphenyl substituent, shows significantly lower toxicity (LD₅₀ 580 mg/kg), making it safer for agricultural use .

Stability and Degradation: Mexacarbate and Aminocarb degrade rapidly in alkaline environments due to carbamate ester hydrolysis, whereas Methiocarb’s methylthio group confers greater stability in neutral conditions .

Mode of Action

Mexacarbate and its analogs inhibit acetylcholinesterase (AChE), leading to acetylcholine accumulation, paralysis, and death in insects. However, structural differences alter binding affinity:

- Carbofuran ’s benzofuranyl group enhances AChE binding, contributing to its higher toxicity .

- Methiocarb ’s methylthio group may reduce bioavailability in mammals, slightly lowering acute toxicity compared to Mexacarbate .

Ecotoxicology

- Mexacarbate is highly toxic to aquatic organisms (LC₅₀ < 1 mg/L for fish) and bees, limiting its use near water bodies .

- Methiocarb ’s sulfur moiety increases its persistence in soil, posing risks to earthworms and birds .

Regulatory Status

Biological Activity

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester, commonly referred to in scientific literature as a carbamate derivative, has garnered attention due to its varied biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H15N2O2

- Molecular Weight : 205.25 g/mol

This structure includes a dimethylamino group and a methyl carbamate moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.

- Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties against various pathogens, including bacterial strains.

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity . However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses.

- Repeated Dose Toxicity : In a study involving repeated oral administration in rats, doses up to 1000 mg/kg bw/day resulted in significant reductions in organ weights (testes and epididymides) and histopathological changes .

Summary of Toxicity Studies

| Study Type | Observations | Dose Range |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | - |

| Repeated Dose Toxicity | Reduced organ weights; histopathological changes | 50 - 1000 mg/kg bw/day |

Case Studies

- Reproductive Toxicity Study : In a study focused on reproductive toxicity, rats were administered the compound for 54 days. Significant effects were noted on reproductive organs at doses above 500 mg/kg bw/day .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of carbamate derivatives demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .

Research Findings

Recent research has highlighted the potential therapeutic applications of carbamic acid derivatives:

- Neuroprotective Effects : Due to their AChE inhibitory activity, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Applications : The selective activity against Chlamydia species presents opportunities for developing new antimicrobial agents .

Q & A

Q. How is the structural identity of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester confirmed in experimental settings?

Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, NMR peaks corresponding to the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂) and the carbamate ester (δ ~3.6–3.8 ppm for OCH₃) are critical for validation. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What synthetic routes are available for this compound, and what are their typical yields?

A common method involves reacting 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate under anhydrous conditions in an inert solvent (e.g., dichloromethane). Catalysts like triethylamine enhance reaction efficiency. Yields range from 60–80%, with purity verified via thin-layer chromatography (TLC) and recrystallization . Alternative routes, such as using activated carbonyl intermediates, are less efficient (~40–50% yields) but useful for isotopic labeling studies .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility (~100 mg/L at 25°C) due to its hydrophobic aromatic and carbamate groups. In organic solvents, it is highly soluble in ethanol, acetone, and dichloromethane (>500 mg/mL). Solubility data for buffer systems (e.g., phosphate-buffered saline at pH 7.4) are critical for in vitro assays, requiring pre-saturation studies with sonication .

Advanced Research Questions

Q. How do conflicting solubility or stability data in literature impact experimental design?

Discrepancies in solubility values (e.g., 100 mg/L vs. 150 mg/L in water) may arise from impurities or pH variations. To resolve this, researchers should:

- Validate purity via HPLC (>98%) before testing.

- Conduct stability assays under controlled pH (e.g., 4–10) to identify degradation pathways (e.g., hydrolysis of the carbamate group in alkaline conditions) .

- Use differential scanning calorimetry (DSC) to assess thermal stability .

Q. What analytical methods are recommended for detecting degradation products in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. For example, degradation products like 3,5-dimethylphenol or methylamine derivatives can be identified using:

- LC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid).

- MS/MS Transitions : Monitor m/z 208 → 152 (parent ion) and m/z 123 → 77 (methylamine derivative) . Phosphorescence spectroscopy (λex = 280 nm, λem = 420 nm) may supplement detection in non-complex matrices .

Q. How can computational modeling predict the compound’s interactions with acetylcholinesterase (AChE) or other biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities. Key parameters include:

- Binding Site : Predominantly the AChE catalytic triad (Ser200, His440, Glu327).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbinding. Experimental validation via enzyme inhibition assays (Ellman’s method) is required to confirm computational predictions .

Methodological Challenges & Recommendations

Q. What experimental controls are essential for in vitro toxicity studies?

- Positive Control : Use carbaryl (1-naphthyl methylcarbamate) to benchmark AChE inhibition.

- Negative Control : Solvent-only treatments (e.g., DMSO ≤0.1%).

- Matrix Blanks : Account for interference in cell lysate or serum samples .

Q. How can researchers address discrepancies in reported LD50 values across species?

LD50 variations (e.g., rodents vs. aquatic species) often stem from metabolic differences. Mitigation strategies include:

- Cross-referencing EPA ECOTOX data for aquatic toxicity .

- Conducting interspecies allometric scaling with hepatic microsomal stability data .

Key Research Gaps

- In vivo vs. in vitro Discrepancies : Mechanistic studies to resolve differences in metabolic activation pathways.

- Environmental Fate : Lack of data on photodegradation half-lives in aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.